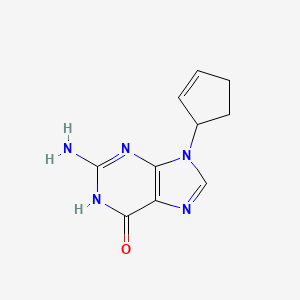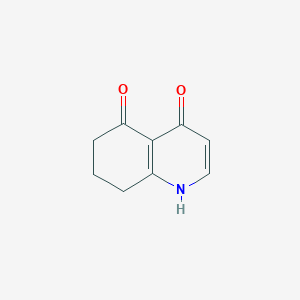
7,8-Dihydroquinoline-4,5(1H,6H)-dione
Übersicht
Beschreibung
7,8-Dihydroquinoline-4,5(1H,6H)-dione, also known as quinoline-4,5-dione, is an organic compound with the molecular formula C9H7NO2. It is a yellow crystalline solid that is widely used in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Efficient Synthesis Techniques : 7,8-Dihydroquinoline-4,5(1H,6H)-dione and its derivatives have been synthesized using efficient methods. One such method involves the Morita-Baylis-Hillman adduct acetates, demonstrating good to excellent yields under solvent-free conditions (Zhong et al., 2008).
- Formation of Novel Derivatives : Novel derivatives of this compound have been synthesized, such as 1-(Prop-2-yn-1-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione, through multi-step reactions including imidization and alkylation (Ding Jun-jie, 2013).
Biomedical Applications
- Antitubercular Activity : Some novel aryl tethered 7,8-dihydroquinolin-5(6H)-ylidenehydrazinecarbothioamides, derived from 7,8-dihydroquinoline, have shown significant in vitro and in vivo antitubercular activity against Mycobacterium tuberculosis. This highlights the potential of 7,8-dihydroquinoline derivatives in developing antitubercular drugs (Marvadi et al., 2020).
- Potential in Antibacterial Agents : Novel 4-Aryl-2-pyranyl-7,8-dihydroquinolin-5(6H)-one derivatives, synthesized through a multicomponent Hantzsch synthesis involving 7,8-dihydroquinoline, displayed promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains. This suggests their potential as effective antibacterial agents (Satish et al., 2016).
Advanced Material Synthesis
- Formation of Fused Heterocyclic Compounds : The synthesis of fused heterocyclic 2-quinolones and other related compounds involving this compound as a precursor has been reported. These novel compounds, characterized by various spectroscopic techniques, have potential applications in material sciences (Aly et al., 2019).
Analytical Chemistry Applications
- Pre-Chromatographic Derivatization Reagent : this compound derivatives, like phanquinone, have been used as fluorogenic labeling reagents in pre-column derivatization for liquid chromatography, particularly in the separation and analysis of amino acids. This illustrates its utility in enhancing analytical methods for bio-compounds (Gatti et al., 2002).
Eigenschaften
IUPAC Name |
1,6,7,8-tetrahydroquinoline-4,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-3-1-2-6-9(7)8(12)4-5-10-6/h4-5H,1-3H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYRGXOFTDOXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=O)C=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566407 | |
| Record name | 7,8-Dihydroquinoline-4,5(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143261-90-9 | |
| Record name | 7,8-Dihydroquinoline-4,5(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



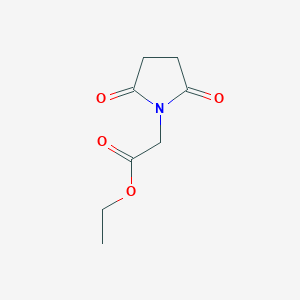
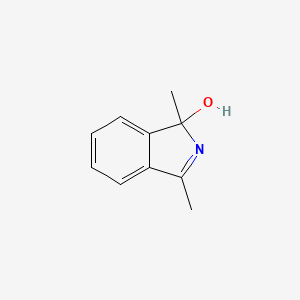
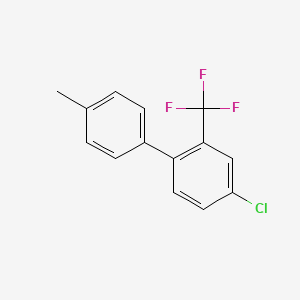
![Pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B3347708.png)
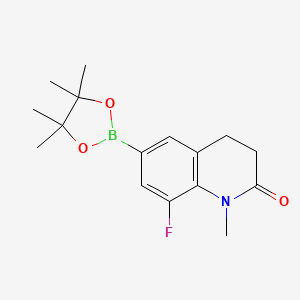
![Thieno[3,4-b]furan, 4,6-dihydro-, 5,5-dioxide](/img/structure/B3347727.png)
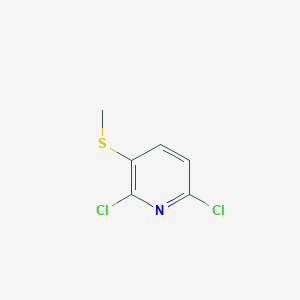
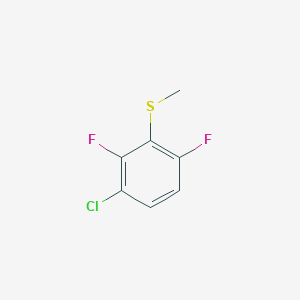

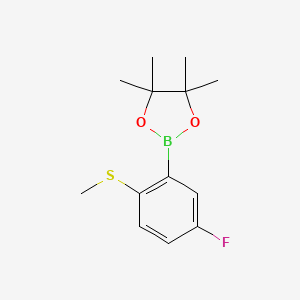
![1-Methyl-5-methylidene-4,5-dihydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B3347767.png)
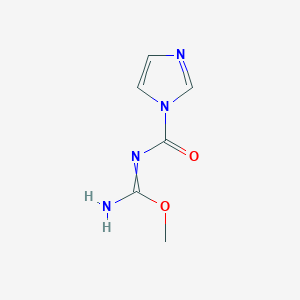
![9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl-](/img/structure/B3347774.png)
